N-(4-chloro-3-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxamide
Description
N-(4-chloro-3-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Properties
IUPAC Name |
N-(4-chloro-3-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-13-3-2-12(7-11(13)8-17)19-15(21)10-1-4-14-18-5-6-20(14)9-10/h1-7,9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTCOGTXSVXQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN3C=CN=C3C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. Common reagents include phosphorus oxychloride (POCl3) and bases like potassium carbonate (K2CO3).
Introduction of the 4-chloro-3-cyanophenyl Group: This step often involves a nucleophilic substitution reaction where the imidazo[1,2-a]pyridine core reacts with 4-chloro-3-cyanobenzyl chloride in the presence of a base such as sodium hydride (NaH).
Carboxamide Formation: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, often using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and catalytic amounts of transition metals.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Pd/C, bases like NaH or K2CO3.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion of nitrile to primary amine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-3-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antituberculosis agent . Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for drug development. Additionally, its interactions with various enzymes and receptors are being explored for potential therapeutic applications in other diseases.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its antituberculosis activity, it likely interferes with the synthesis of essential bacterial components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These include compounds like imidazo[1,2-a]pyridine-3-carboxamide and imidazo[1,2-a]pyridine-2-carboxamide, which share the core structure but differ in functional groups.
Benzimidazole Derivatives: Compounds such as benzimidazole-2-carboxamide, which have a similar bicyclic structure but with different heteroatoms.
Uniqueness
N-(4-chloro-3-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and cyano groups enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
